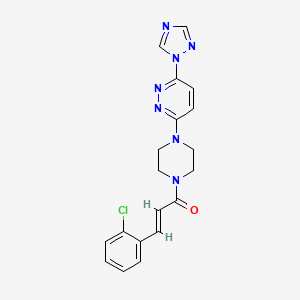
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18ClN7O and its molecular weight is 395.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a triazole moiety, which is known for a wide range of pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : Imparts antimicrobial properties.
- Pyridazine and Piperazine Moieties : Enhance bioactivity through various interactions with biological targets.
- Chlorophenyl Group : May contribute to lipophilicity and receptor binding.
Antimicrobial Activity
Research indicates that compounds containing triazole derivatives often exhibit significant antimicrobial properties. For instance, triazole-based compounds have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis or inhibiting ergosterol biosynthesis in fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | TBD |
| Other Triazole Derivative | C. albicans | 0.5 - 2 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving similar triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460). The mechanism often involves inducing apoptosis through cell cycle arrest and inhibition of tubulin polymerization .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | BT-474 | TBD |
| Compound X | MCF-7 | 0.99 ± 0.01 |
The biological activity of the studied compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety can inhibit enzymes critical for fungal survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Cell Cycle Arrest : Flow cytometric analyses reveal that these compounds may cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
Case Studies
A recent study investigated the efficacy of various triazole derivatives against a panel of resistant bacterial strains known as ESKAPE pathogens. The results indicated that certain derivatives displayed promising antibacterial profiles, suggesting that modifications to the core structure could enhance activity against resistant strains .
Additionally, another study focused on the cytotoxic effects of similar piperazine-linked triazole compounds against breast cancer cells. The findings revealed significant inhibition of cell viability with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN7O/c20-16-4-2-1-3-15(16)5-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCWNTCRSSVEJJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














